6-(4-ethoxybenzyl)-3-((3-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one
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Overview
Description
6-(4-ethoxybenzyl)-3-((3-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxybenzyl)-3-((3-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.
Introduction of the Ethoxybenzyl Group: The ethoxybenzyl group can be introduced via a nucleophilic substitution reaction, where an ethoxybenzyl halide reacts with the triazine ring.
Introduction of the Fluorophenylamino Group: The fluorophenylamino group can be introduced through an amination reaction, where a fluorophenylamine reacts with the triazine ring under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as flow chemistry, which allows for continuous production and better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(4-ethoxybenzyl)-3-((3-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides, amines, and alcohols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may have potential as a biochemical probe or as a precursor for the synthesis of biologically active compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-ethoxybenzyl)-3-((3-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
6-(4-methoxybenzyl)-3-((3-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one: Similar structure with a methoxy group instead of an ethoxy group.
6-(4-ethoxybenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one: Similar structure with a fluorine atom at a different position on the phenyl ring.
6-(4-ethoxybenzyl)-3-((3-chlorophenyl)amino)-1,2,4-triazin-5(4H)-one: Similar structure with a chlorine atom instead of a fluorine atom.
Uniqueness
The uniqueness of 6-(4-ethoxybenzyl)-3-((3-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one lies in its specific combination of functional groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
6-[(4-ethoxyphenyl)methyl]-3-(3-fluoroanilino)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-2-25-15-8-6-12(7-9-15)10-16-17(24)21-18(23-22-16)20-14-5-3-4-13(19)11-14/h3-9,11H,2,10H2,1H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFXQFZTXCYPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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